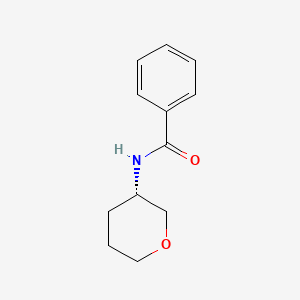

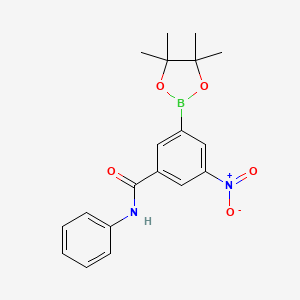

![molecular formula C6H5IN4 B596163 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245648-97-8](/img/structure/B596163.png)

8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

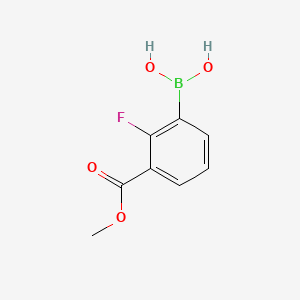

8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the CAS Number: 1245648-97-8 . It has a molecular weight of 260.04 and its IUPAC name is 8-iodo [1,2,4]triazolo [1,5-a]pyridin-2-amine . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is 1S/C6H5IN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H, (H2,8,10) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Heterocyclic Compound Applications

Heterocyclic compounds, including triazoles, play a pivotal role in the synthesis of pharmaceuticals, with applications extending to antibacterial, antifungal, and antiviral agents. These compounds have been explored for their potent biological activities, showcasing their relevance in developing new therapeutic agents. The integration of triazole derivatives into compounds has been shown to enhance their biological efficacy, illustrating the compound's potential utility in drug discovery and development.

Biological and Medicinal Applications : Triazole derivatives have been identified as crucial scaffolds in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, antifungal, anticancer, and antiviral properties. Such compounds, by virtue of their heterocyclic structure, offer a versatile foundation for synthesizing new drugs with improved efficacy and selectivity against various biological targets (Nazarov et al., 2021).

Organic Synthesis and Catalysis : The unique properties of triazole derivatives make them integral in organic synthesis and catalysis. These compounds serve as key intermediates and catalysts in numerous chemical reactions, facilitating the synthesis of complex molecules. Their stability and reactivity under various conditions underscore their value in designing efficient, eco-friendly synthetic pathways (de Souza et al., 2019).

Sensing and Material Science : Triazole derivatives are utilized in the development of sensors and materials with novel properties. Their ability to interact with metals and other substances allows for the creation of sensitive detection systems for environmental and biological applications. Moreover, their incorporation into materials contributes to advancements in electronics, photonics, and nanotechnology (Alharbi, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

Future Directions

properties

IUPAC Name |

8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHJYZNVKBUSQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)N)C(=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

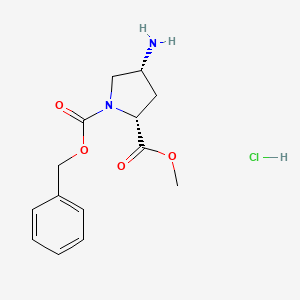

![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)

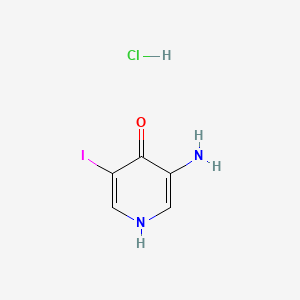

![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)

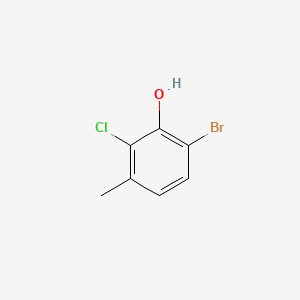

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)